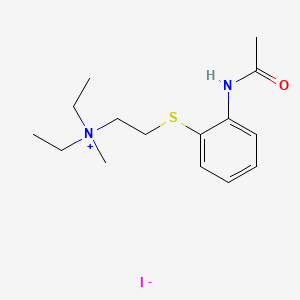
Tetrakis(cyclononyloxy)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrakis(cyclononyloxy)silane: is a silicon-based compound with the molecular formula C36H68O4Si . It is a member of the organosilicon family, characterized by the presence of silicon atoms bonded to organic groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrakis(cyclononyloxy)silane can be synthesized through the reaction of silicon tetrachloride with cyclononanol in the presence of a base. The reaction typically involves the following steps:
Preparation of Cyclononanol: Cyclononanol is synthesized through the hydrogenation of cyclononanone.
Reaction with Silicon Tetrachloride: Cyclononanol is then reacted with silicon tetrachloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Tetrakis(cyclononyloxy)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert this compound to simpler organosilicon compounds.
Substitution: Nucleophilic substitution reactions can replace the cyclononyloxy groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Simpler organosilicon compounds.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Chemistry: Tetrakis(cyclononyloxy)silane is used as a precursor in the synthesis of advanced materials, including porous organic polymers and silane coupling agents. These materials have applications in catalysis, adsorption, and separation technologies .
Biology and Medicine: In biological research, this compound is explored for its potential use in drug delivery systems and as a component in biocompatible materials .
Industry: The compound is used in the production of coatings, adhesives, and sealants due to its ability to enhance the adhesion and durability of materials .
Mechanism of Action
The mechanism of action of tetrakis(cyclononyloxy)silane involves its ability to form strong covalent bonds with various substrates. The silicon-oxygen bonds in the compound are highly reactive, allowing it to interact with a wide range of organic and inorganic materials. This reactivity is harnessed in applications such as surface modification and the synthesis of advanced materials .
Comparison with Similar Compounds
Tetrakis(trimethylsilyl)silane: Known for its use as a standard compound in solid-state NMR experiments.
Tetrakis(4-bromophenyl)silane: Used in the synthesis of porous organic polymers.
Uniqueness: Tetrakis(cyclononyloxy)silane is unique due to its specific structural properties and the presence of cyclononyloxy groups.
Properties
CAS No. |
67939-80-4 |
|---|---|
Molecular Formula |
C36H68O4Si |
Molecular Weight |
593.0 g/mol |
IUPAC Name |
tetracyclononyl silicate |
InChI |
InChI=1S/C36H68O4Si/c1-2-10-18-26-33(25-17-9-1)37-41(38-34-27-19-11-3-4-12-20-28-34,39-35-29-21-13-5-6-14-22-30-35)40-36-31-23-15-7-8-16-24-32-36/h33-36H,1-32H2 |
InChI Key |
XWRXNKJMGYFOCC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCC(CCC1)O[Si](OC2CCCCCCCC2)(OC3CCCCCCCC3)OC4CCCCCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


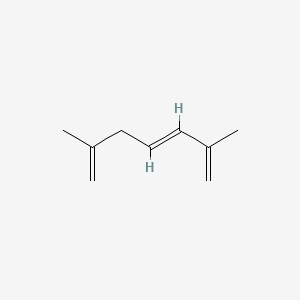
![Pyrrolo[1,2-A]pyrazine, 1,2,3,4-tetrahydro-1,2-dimethyl-(9CI)](/img/structure/B13788247.png)

![benzyl N-[(Z)-1-pyridin-2-ylethylideneamino]carbamodithioate](/img/structure/B13788260.png)

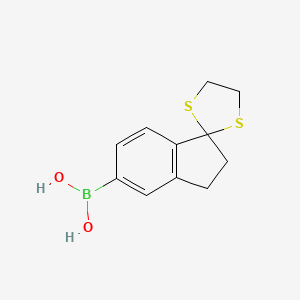
![O-ethyl [2-(4-methoxyphenyl)-2-oxoethyl]sulfanylmethanethioate](/img/structure/B13788283.png)
![Acenaphtho[4,5-d]thiazole,4,5-dihydro-8-methyl-(7ci)](/img/structure/B13788285.png)
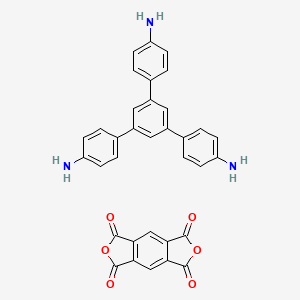
![[(5alpha)-18,20(R)-epoxypregnan-3beta-yl]dimethylammonium acetate](/img/structure/B13788289.png)

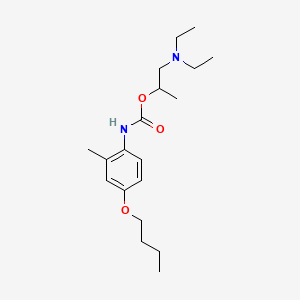
![Bis[(4-methoxyphenyl)methyl]diselane](/img/structure/B13788305.png)
